molecular formula C17H16ClNO3 B14437960 3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone CAS No. 79038-99-6

3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone

Cat. No.: B14437960
CAS No.: 79038-99-6
M. Wt: 317.8 g/mol
InChI Key: QEUBVTSRWSJFGL-UHFFFAOYSA-N
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Description

3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a 4-chlorophenyl group, a phenyl group, and a methoxymethyl group attached to an oxazolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 4-chlorobenzene.

    Attachment of the Methoxymethyl Group: This can be done through an alkylation reaction using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with similar antibacterial properties.

    Tedizolid: A more potent derivative of linezolid.

    Cycloserine: An antibiotic with a different mechanism but similar structural features.

Uniqueness

3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.

Properties

CAS No.

79038-99-6

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16ClNO3/c1-21-11-16-10-19(17(20)22-16)15-8-4-13(5-9-15)12-2-6-14(18)7-3-12/h2-9,16H,10-11H2,1H3

InChI Key

QEUBVTSRWSJFGL-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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